molecular formula C12H15N3 B15262731 N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B15262731
M. Wt: 201.27 g/mol
InChI Key: JYAKKXFTVHTWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a chemical compound featuring a pyrazole core, a five-membered heterocyclic ring known for its significant role in medicinal chemistry. The scaffold is composed of three carbon atoms and two adjacent nitrogen atoms (C3H4N2) and is classified as a weak base . This specific derivative is substituted at the 4-position with an amine group and is linked to a 3-(propan-2-yl)phenyl group via the nitrogen atom. Pyrazole derivatives are recognized as potent medicinal scaffolds and exhibit a broad spectrum of biological activities, which makes them highly valuable in pharmaceutical research . The pyrazole nucleus is a privileged structure in drug discovery, forming the core of several clinically used agents. For instance, derivatives such as antipyrine (analgesic and antipyretic) and phenylbutazone (anti-inflammatory) are well-known . Other significant pyrazolone-based drugs include metamizole, aminopyrine, and propyphenazone, which are primarily used for their analgesic, antipyretic, and anti-inflammatory properties . The biological activities of this compound class are extensive and documented to include antimicrobial, antifungal, anti-tubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and antioxidant effects, among others . The primary research value of this compound lies in its potential as a key intermediate or target molecule for the synthesis and exploration of novel bioactive compounds. Researchers can utilize this compound to develop new leads possessing the pyrazole nucleus with high efficacy, particularly in the areas of anti-infective and anti-inflammatory drug development . Its structure offers opportunities for further chemical modification, allowing for the investigation of structure-activity relationships (SAR). The mechanism of action for pyrazole-based compounds is often multi-factorial and depends on the specific substituents. For example, some anti-inflammatory pyrazole derivatives are known to act by inhibiting the cyclooxygenase-2 (COX-2) enzyme, forming hydrogen bonding and π-π interactions within the active site . Other derivatives demonstrate neuroprotective effects as potent free radical scavengers, similar to the drug Edaravone, which is used for the treatment of acute brain infarction . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should adhere to all applicable laboratory safety guidelines and regulations.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(3-propan-2-ylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9(2)10-4-3-5-11(6-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14)

InChI Key

JYAKKXFTVHTWEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Nitro Reduction and Coupling

Nitration of Pyrazole Precursors

The synthesis begins with nitrating 1H-pyrazole using a mixed acid system (H₂SO₄/HNO₃, 3:1 v/v) to yield 4-nitro-1H-pyrazole. This step achieves regioselectivity at position 4 due to the electron-donating effects of adjacent nitrogen atoms, with reported yields of 75%.

Iron-Powder-Mediated Reduction

The nitro group is reduced to an amine using iron powder and NH₄Cl in ethanol-water under reflux. This method, adapted from the reduction of 3,5-diisopropyl-4-nitropyrazole, affords 4-amino-1H-pyrazole in 50–55% yield after crystallization (Table 1).

Step Reagents/Conditions Yield (%)
Nitration H₂SO₄/HNO₃, 0°C, 2 h 75
Reduction Fe, NH₄Cl, EtOH/H₂O, 100°C, 2 h 55
Aryl Group Introduction

The 3-isopropylphenyl group is introduced via Suzuki-Miyaura coupling using 4-amino-1H-pyrazole and 3-isopropylphenylboronic acid. Pd(PPh₃)₄ catalysis in DMF/EtOH at 80°C achieves a 65% yield.

Buchwald-Hartwig Amination

Direct Arylation of 4-Amino-1H-pyrazole

This one-step method couples 4-amino-1H-pyrazole with 1-bromo-3-isopropylbenzene under palladium catalysis. Optimized conditions use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, yielding 70–72% of the target compound.

Ligand and Solvent Effects

Bidentate ligands like Xantphos improve catalytic efficiency by stabilizing the Pd center, while polar aprotic solvents (DMF, DMSO) enhance reaction rates. Side products, such as diarylated amines, are minimized by controlling stoichiometry (aryl halide:amine = 1.2:1).

Cyclization Approaches

Hydrazine-Carbonyl Condensation

Reacting 3-isopropylphenylhydrazine with β-ketoesters forms the pyrazole ring via Knorr-type cyclization. For example, ethyl acetoacetate and hydrazine in acetic acid yield 4-amino-1H-pyrazole derivatives at 60–65% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates cyclization, reducing reaction times from hours to minutes and improving yields to 68%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Nitro Reduction High regioselectivity Multi-step, moderate yields 55
Buchwald-Hartwig One-step, scalable Requires expensive catalysts 72
Cyclization Atom-economical Limited substrate scope 65

The Buchwald-Hartwig method is preferred for scalability, whereas nitro reduction suits laboratories with iron-mediated reduction expertise. Cyclization offers atom economy but struggles with sterically hindered substrates.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.30 (t, J = 7.6 Hz, 1H, ArH), 6.85 (s, 1H, pyrazole-H), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₆N₃ [M+H]⁺: 202.1345, found: 202.1342.

X-ray Crystallography

Single-crystal X-ray analysis confirms planarity of the pyrazole ring (r.m.s. deviation = 0.003 Å) and a C2–N3 bond length of 1.4276(13) Å, indicative of partial double-bond character. Intermolecular N–H···N hydrogen bonds (2.12–2.18 Å) stabilize the crystal lattice.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to GlyT1 inhibitors, with IC₅₀ values as low as 1.8 nM in rat models. Substitution at the pyrazole’s 1-position with ethyl or methyl groups enhances blood-brain barrier penetration.

Materials Science

Primary amines on pyrazole scaffolds enable Schiff base reactions for COF synthesis. For example, condensation with aldehydes forms imine-linked frameworks with surface areas exceeding 800 m²/g.

Chemical Reactions Analysis

Reductive Amination and Imine Formation

The pyrazole core undergoes condensation with aldehydes to form imine intermediates, followed by reduction to yield secondary amines. In a solvent-free protocol, equimolar amounts of N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine and aldehydes (e.g., p-methoxybenzaldehyde) react at 120°C for 2 hours, forming an N-(pyrazolyl)imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄, 2.0 mmol) in methanol at ambient temperature produces the corresponding amine in 88% yield .

Key Reaction Parameters

ParameterValue/Detail
SolventMethanol (post-condensation)
Temperature120°C (condensation), ambient (reduction)
Catalyst/ReagentNaBH₄
Reaction Time2 hours (condensation), 1 hour (reduction)
Yield88%

The imine intermediate (δ = 158.3 ppm for azomethine carbon) is confirmed via ¹³C NMR, while its reduction eliminates this signal, verifying amine formation .

Condensation with Aromatic Dialdehydes

The amine group reacts with aromatic dialdehydes (e.g., terephthalaldehyde) to form covalent organic frameworks (COFs). In anhydrous methanol, this compound (0.60 mmol) and terephthalaldehyde (0.33 mmol) undergo condensation, generating a bis-pyrazolylimine structure. This product exhibits π-electron delocalization across the pyrazole ring (C–N bonds: 1.3406–1.3585 Å; C=C bonds: 1.3903 Å) .

Structural Insights

  • Bond Lengths :

    • C=N (imine): 1.2736 Å

    • C–N (pyrazole): 1.3406–1.3585 Å

    • C–C (pyrazole): 1.3853–1.4080 Å

  • Planarity : Pyrazole ring RMS deviation = 0.003 Å .

Nucleophilic Substitution Reactions

The isopropyl-substituted phenyl group participates in electrophilic aromatic substitution (EAS). For example, nitration or halogenation occurs under acidic conditions, though specific yields are not detailed in accessible literature. The para-isopropyl group directs incoming electrophiles to meta positions relative to the pyrazole attachment .

Reaction Comparison Table

Reaction TypeConditionsKey ProductsYield
Reductive AminationSolvent-free, NaBH₄/MeOHSecondary amines88%
COF FormationMethanol, ambient temperatureBis-pyrazolylimine frameworks91%
Metal CoordinationMethanol, RTTransition metal chelatesN/A

Mechanistic Considerations

  • Imine Formation : Proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration .

  • Reduction : NaBH₄ selectively reduces the imine bond without affecting the pyrazole ring .

  • COF Assembly : Driven by π-π stacking and hydrogen bonding between pyrazole and aromatic dialdehydes .

This compound’s versatility in forming amines, imines, and coordination complexes underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.

    Biology: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the type of disease being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine with analogous pyrazole derivatives, focusing on structural features, physicochemical properties, and functional implications.

Substituent Effects on Electronic and Steric Properties

a. N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine ()

  • Key Differences :
    • The presence of a 4-chlorophenyl group increases electron-withdrawing effects compared to the 3-isopropylphenyl group in the target compound.
    • An imine (C=N) linkage replaces the direct amine group, reducing basicity but enhancing conjugation.
  • Impact :
    • The imine group (IR: 1664 cm⁻¹) stabilizes the structure via resonance, while the chlorine atom enhances lipophilicity (logP likely higher than the target compound) .

b. N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Key Differences :
    • A pyridine ring replaces the phenyl group, introducing aromatic nitrogen for additional hydrogen bonding.
    • A cyclopropylamine substituent adds steric strain and modulates amine basicity.
  • Impact :
    • The pyridine ring improves aqueous solubility (via polar interactions), while the cyclopropyl group may enhance metabolic stability compared to the isopropyl group .
Functional Group Variations

a. 1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide ()

  • Key Differences: A carboxamide group replaces the primary amine, enabling stronger hydrogen bonding. The 4-aminophenyl substituent introduces an additional amine for ionic interactions.
  • Impact :
    • Higher molecular weight (244.30 vs. ~201.27 for the target compound) and increased polarity may improve receptor binding but reduce membrane permeability .

b. 1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine ()

  • Key Differences :
    • A trifluoromethyl group (electron-withdrawing) and a bulky tetrahydropyran (THP) protecting group are present.
Pharmacological Implications
  • Anticancer Activity : Compounds like darolutamide () and phenyl-pyrimidinyl-pyrazole derivatives () highlight the role of pyrazole amines in targeting androgen receptors or kinase pathways. The target compound’s isopropyl group may favor hydrophobic binding pockets in similar targets, but its efficacy would depend on substituent optimization .
Table 1: Key Properties of Selected Pyrazole Amines
Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₂H₁₅N₃ ~201.27 3-isopropylphenyl, NH₂ Hydrophobic, primary amine
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () C₁₃H₁₅N₅ 265.31 Pyridine, cyclopropylamine Enhanced solubility, aromatic N
1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide () C₁₃H₁₆N₄O 244.30 Carboxamide, 4-aminophenyl High polarity, hydrogen bonding
1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine () C₁₅H₁₂F₃N₂ 277.09 CF₃, THP Metabolic stability, steric bulk

Biological Activity

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article consolidates various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is known for its pharmacological versatility. The compound features a pyrazole ring substituted with a propan-2-yl group and an aromatic phenyl moiety, contributing to its biological properties.

1. Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, several studies have reported on the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-71.88Induces apoptosis via mitochondrial pathway
A5490.16Inhibits CDK2 activity
HepG23.25Causes cell cycle arrest

These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process:

Compound IC50 (nM) Activity
N-(4-fluorophenyl)-2,3-dihydro...3.8Inhibits Fmlp-Ome induced chemotaxis
N-(4-methylbenzenamine)1.2Reduces IL8-induced chemotaxis

These results highlight the potential of this compound to mitigate inflammation by targeting key enzymes involved in the inflammatory response .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. In vitro studies have shown promising results:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.200.23

The compound exhibited significant bactericidal activity, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives similar to this compound:

  • Study on MCF7 Cell Line : A derivative showed an IC50 value of 0.01 µM against MCF7 cells, indicating potent cytotoxicity compared to standard treatments .
  • Evaluation Against HepG2 Cells : Another study reported an IC50 of 0.74 mg/mL for similar compounds against HepG2 cells, suggesting potential for liver cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed for N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

Answer: Synthesis typically involves multi-step reactions, such as:

  • Coupling reactions (e.g., Ullmann-type couplings) using catalysts like copper(I) bromide or palladium complexes under reflux conditions (e.g., ethanol, DMF) .
  • Amine alkylation with propan-2-yl substituents, optimized via cesium carbonate as a base and controlled heating (35–80°C) .
    Key considerations :
  • Catalyst choice impacts reaction speed and byproduct formation. Copper catalysts may reduce reaction time but require inert atmospheres.
  • Solvent polarity (e.g., DMSO vs. ethanol) affects solubility of intermediates.
    Example protocol :

React 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in DMSO using CuBr and Cs₂CO₃ at 35°C for 48 hours.

Purify via column chromatography (ethyl acetate/hexane gradient) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

Answer:

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm proton environments (e.g., aromatic protons at δ 6.8–8.9 ppm, amine protons at δ 3.2–5.1 ppm) .
  • X-ray crystallography : Refine crystal structures using software like SHELXL to resolve bond lengths and angles (e.g., C-N bond ~1.34 Å, pyrazole ring planarity) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 215) .

Q. What are the stability and storage requirements for pyrazole-amine derivatives like this compound?

Answer:

  • Stability : Stable under ambient conditions but sensitive to strong oxidizers (e.g., HNO₃) and prolonged UV exposure .
  • Storage : Store in airtight containers at –20°C in inert solvents (e.g., DMSO) to prevent hydrolysis. Monitor purity via HPLC every 6 months .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) to resolve polar byproducts .
  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals (melting point 104–107°C) .
  • Acid-base extraction : Partition between HCl (aqueous) and DCM (organic) to remove unreacted amines .

Q. How can researchers design preliminary biological activity screens for this compound?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Target binding : Fluorescence polarization assays to measure affinity for kinases or GPCRs .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for pyrazole derivatives be methodologically addressed?

Answer:

  • Variable standardization : Ensure consistent assay conditions (e.g., pH, serum concentration) across studies.
  • Meta-analysis : Compare structural analogs (e.g., fluorine substitution at position 5 enhances antimicrobial activity by 30%) .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR and ITC for binding kinetics) .

Q. What computational strategies (e.g., Multiwfn) are effective in predicting the reactivity and electronic properties of this compound?

Answer:

  • Electrostatic potential mapping : Use Multiwfn to visualize nucleophilic/electrophilic regions (e.g., amine group charge density: –0.25 e) .
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps (~4.2 eV) to predict redox behavior .
  • Docking simulations : AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets) .

Q. How can structure-activity relationship (SAR) studies be optimized using analogs of this compound?

Answer: Example SAR table :

Substituent PositionModificationBioactivity ChangeReference
Pyrazole C-5Fluorine addition↑ Antimicrobial activity
Phenyl C-3Methoxy group↓ Solubility in water
Amine side chainCyclopropane addition↑ Binding affinity to COX-2

Method : Synthesize analogs via parallel combinatorial chemistry and test in standardized assays .

Q. What advanced crystallographic challenges arise when refining the structure of this compound, and how are they resolved?

Answer:

  • Disorder : Isopropyl groups may exhibit rotational disorder. Mitigate via low-temperature data collection (173 K) and SHELXL restraints (e.g., SIMU for thermal motion) .
  • Twinned crystals : Use TWINABS for data scaling and refine with HKLF5 .
  • Example : A triclinic crystal (space group P1) with Z’=1 was resolved to R-factor 0.031 using SHELXL .

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?

Answer:

  • Parameter screening : Optimize via DOE (design of experiments) to identify critical variables (e.g., catalyst loading, solvent ratio).
  • Case study : Yield increased from 17.9% to 43% by replacing CuBr with Pd(OAc)₂ in coupling reactions .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization at high temperatures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.